5-fluoro-2-(piperidin-4-yloxy)pyridine dihydrochloride
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Overview
Description
5-fluoro-2-(piperidin-4-yloxy)pyridine dihydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological activities and chemical reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyridine dihydrochloride typically involves the reaction of 5-fluoro-2-hydroxypyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The product is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-(piperidin-4-yloxy)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding alcohols .
Scientific Research Applications
5-fluoro-2-(piperidin-4-yloxy)pyridine dihydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-fluoro-2-(piperidin-4-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-2-(piperidin-4-yl)pyridine dihydrochloride
- 5-fluoro-2-(piperidin-4-yloxy)pyrimidine dihydrochloride
Uniqueness
What sets 5-fluoro-2-(piperidin-4-yloxy)pyridine dihydrochloride apart is its unique combination of a fluorinated pyridine ring and a piperidinyl group. This structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
CAS No. |
944390-77-6 |
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Molecular Formula |
C10H15Cl2FN2O |
Molecular Weight |
269.1 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.